

Comparative Analysis of KSCM Series Ligands for Sigma Receptor Modulation

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Compound of Interest		
Compound Name:	KSCM-1	
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A detailed examination of the KSCM series of ligands reveals a promising profile for selective modulation of sigma receptors, with implications for therapeutic development in neurodegenerative diseases, cancer, and beyond. This guide provides a comprehensive comparison of **KSCM-1**, KSCM-5, and **KSCM-1**1 against other well-established sigma receptor ligands, supported by experimental data on binding affinities and functional outcomes.

The KSCM series of ligands, particularly **KSCM-1**, KSCM-5, and **KSCM-1**1, have demonstrated significant and differential binding affinities for the sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors, located primarily at the endoplasmic reticulum-mitochondrion interface, are crucial chaperone proteins involved in a multitude of cellular functions, including the modulation of intracellular calcium signaling.[1][2] The distinct pharmacological profiles of the KSCM ligands make them valuable tools for dissecting the complex roles of sigma receptors and for the potential development of novel therapeutics.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the in vitro binding affinities (Ki, in nM) of the KSCM series ligands and other key sigma receptor modulators for both $\sigma 1$ and $\sigma 2$ receptors. Lower Ki values indicate a higher binding affinity.



Ligand	σ1 Ki (nM)	σ2 Ki (nM)	Selectivity (σ2/σ1)	Primary Activity	Reference
KSCM-1	27	527	~19.5-fold for σ 1	σ1 Selective Ligand	[3]
KSCM-5	7.8	16	∼2-fold for σ1	High Affinity, Moderately Selective σ1 Ligand	[3]
KSCM-11	34	41	\sim 1.2-fold for σ 1	Non-selective σ1/σ2 Ligand	[3]
Haloperidol	~2-4	~3-5	Non-selective	σ1/σ2 Antagonist	[4][5]
(+)- Pentazocine	~1.6-2.3	>10,000	Highly σ1 Selective	σ1 Agonist	[5]
PRE-084	~2.2-44	>100,000	Highly σ1 Selective	σ1 Agonist	[6][7][8]
Siramesine	~17	~0.12	~142-fold for σ2	σ2 Selective Agonist	[9][10]
1,3-di-o-tolyl- guanidine (DTG)	~35.5-69	~21-39.9	Non-selective	σ1/σ2 Ligand	[11][12]

As the data indicates, **KSCM-1** exhibits notable selectivity for the $\sigma 1$ receptor. KSCM-5, while demonstrating the highest affinity for the $\sigma 1$ receptor within the series, shows only moderate selectivity over the $\sigma 2$ receptor. **KSCM-1**1 displays relatively equal affinity for both receptor subtypes.[3] This range of affinities and selectivities within the KSCM series allows for a nuanced investigation of the distinct physiological roles of $\sigma 1$ and $\sigma 2$ receptors.

Functional Activity: Modulation of Progesterone Synthesis



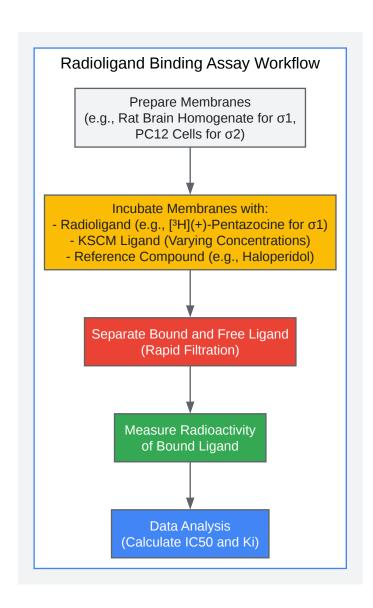
A key functional outcome associated with $\sigma 1$ receptor activation is the modulation of steroidogenesis. Experimental evidence has shown that **KSCM-1** can significantly increase the production of progesterone.[3] This effect is believed to be mediated through the $\sigma 1$ receptor's role as a molecular chaperone, influencing intracellular calcium signaling and potentially interacting with key proteins in the steroid synthesis pathway, such as the Steroidogenic Acute Regulatory (StAR) protein.[1][6]

Signaling Pathways and Experimental Workflows

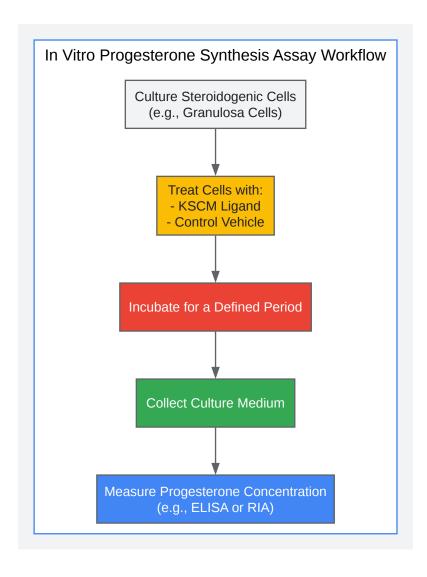
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.











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